1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol
Description
1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a methoxypyrimidine group
Properties
IUPAC Name |
1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-2-4-10-9(11-8)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHRQDOADARNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxypyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a methoxypyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of pyrrolidin-3-ol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol serves as a versatile building block in organic synthesis. Its pyrrolidine ring structure allows for various modifications, making it a valuable precursor in the development of more complex molecules. This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which facilitate the synthesis of derivatives with enhanced properties.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Pyrrolidin-3-one derivatives |
| Reduction | Sodium borohydride | Pyrrolidin-3-ol derivatives |
| Substitution | Nucleophiles (amines, thiols) | Substituted pyrimidine derivatives |
Biological Applications
Bioactive Properties
Research has indicated that 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol exhibits various biological activities. It has been investigated for its potential as an anti-inflammatory agent and antimicrobial compound. Studies have shown that derivatives of pyrrolidine compounds often demonstrate significant analgesic and sedative effects, suggesting that this compound could be a candidate for further pharmacological evaluation.
Case Study: Analgesic Activity
A study involving new derivatives of pyrrolo[3,4-c]pyridine demonstrated that certain compounds exhibited analgesic activity greater than aspirin in animal models. This suggests that similar modifications to 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol could yield compounds with enhanced pain-relieving properties .
Medicinal Chemistry
Therapeutic Potential
The therapeutic applications of 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol are under exploration, particularly in the context of cancer treatment. Compounds derived from this structure have been shown to inhibit tumor growth and metastasis in preclinical studies. For instance, related pyrrolo[2,3-b]pyridine derivatives have demonstrated anticancer properties by targeting specific pathways involved in cell proliferation .
Clinical Relevance
The potential of these compounds extends to treating various cancers, including gastrointestinal stromal tumors and other malignancies associated with mutated c-KIT receptor tyrosine kinases . The modulation of protein kinases is crucial for developing targeted therapies against cancer.
Industrial Applications
Material Development
In addition to its biological applications, 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is being explored for its utility in developing new materials and chemical processes. Its unique chemical properties may lead to innovations in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol.
Methoxypyrimidine derivatives: Compounds such as 4-methoxypyrimidine and its analogs.
Uniqueness: 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring and the methoxypyrimidine group, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antiviral research. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol
- Chemical Formula : CHNO
The presence of a pyrimidine ring and a pyrrolidine moiety suggests that this compound may interact with biological targets through various mechanisms.
1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is believed to exert its biological effects through several mechanisms:
- Inhibition of COX Enzymes : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives with similar structures exhibited IC values around 0.04 μmol for COX-2 inhibition, comparable to celecoxib .
- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties by inhibiting viral replication. The substitution patterns on the pyrimidine ring can enhance activity against specific viral targets .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may protect neuronal cells from apoptosis, potentially providing therapeutic avenues for neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol can be influenced by modifications to its structure:
- Substituents on the Pyrimidine Ring : Electron-donating groups enhance anti-inflammatory activity by increasing electron density on the aromatic system, facilitating interactions with target enzymes.
- Pyrrolidine Modifications : Altering the functional groups on the pyrrolidine ring can affect the compound's binding affinity and selectivity towards biological targets.
Anti-inflammatory Activity
A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds similar to 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol demonstrated significant reductions in edema comparable to indomethacin, with ED values ranging from 8.23 to 11.60 μM .
Antiviral Efficacy
In vitro assays indicated that certain pyrimidine derivatives exhibited potent antiviral activity against HIV and other viruses. For example, modifications at the C-2 position of the pyrimidine ring were found to enhance reverse transcriptase inhibitory activity significantly .
Summary of Biological Activities
Q & A
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Methodological Answer :
- Checkerboard Assay : Combine with antimalarials (e.g., chloroquine) or antibacterials (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics : Perform RNA-seq on treated pathogens to identify pathways potentiated by the combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
